
4(3H)-Quinazolinone, 3-(3-(2',4'-difluoro(1,1'-biphenyl)-4-yl)-3-oxopropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2’,4’-difluoro(1,1’-biphenyl) moiety, making it a subject of interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Biphenyl Moiety: The biphenyl group can be introduced via Suzuki coupling reactions, where a boronic acid derivative of 2’,4’-difluorobiphenyl is coupled with a halogenated quinazolinone intermediate.
Attachment of the Oxopropyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of halogenated quinazolinone derivatives.
科学的研究の応用
4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of kinases or other signaling proteins, leading to altered cellular functions.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: The parent compound without the biphenyl and oxopropyl groups.
2’,4’-Difluoro-1,1’-biphenyl: The biphenyl moiety without the quinazolinone core.
3-Oxopropyl derivatives: Compounds with similar oxopropyl groups but different core structures.
Uniqueness
4(3H)-Quinazolinone, 3-(3-(2’,4’-difluoro(1,1’-biphenyl)-4-yl)-3-oxopropyl)- is unique due to its combination of the quinazolinone core, biphenyl moiety, and oxopropyl group, which confer distinct chemical and biological properties not found in simpler analogs.
特性
CAS番号 |
134563-15-8 |
|---|---|
分子式 |
C23H16F2N2O2 |
分子量 |
390.4 g/mol |
IUPAC名 |
3-[3-[4-(2,4-difluorophenyl)phenyl]-3-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C23H16F2N2O2/c24-17-9-10-18(20(25)13-17)15-5-7-16(8-6-15)22(28)11-12-27-14-26-21-4-2-1-3-19(21)23(27)29/h1-10,13-14H,11-12H2 |
InChIキー |
QIMALGXJTQRIIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)C3=CC=C(C=C3)C4=C(C=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,9-Bis[4-(diethylamino)phenyl]nona-1,3,6,8-tetraen-5-one](/img/structure/B14281060.png)
![1-Ethylidene-6,6-dimethyl-4,8-dioxaspiro[2.5]octane](/img/structure/B14281067.png)
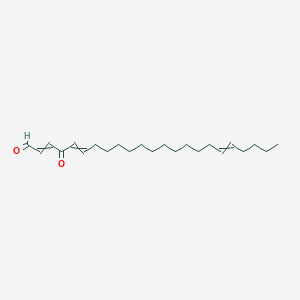
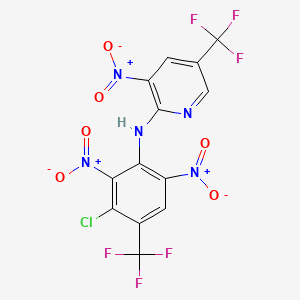
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)

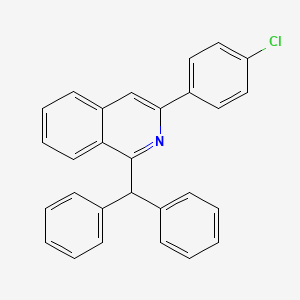
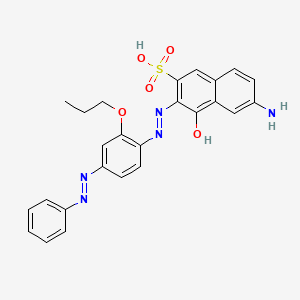
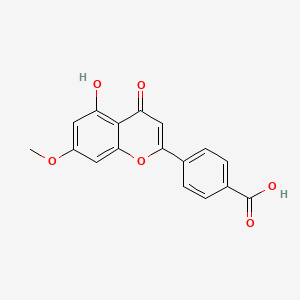
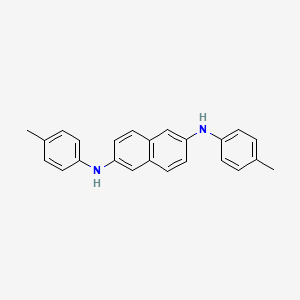
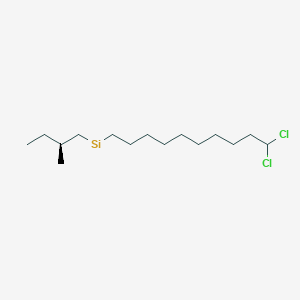
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
